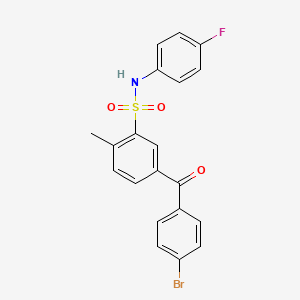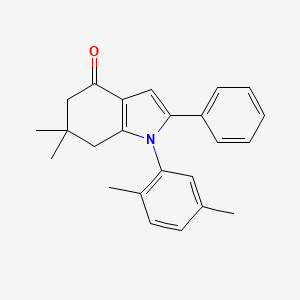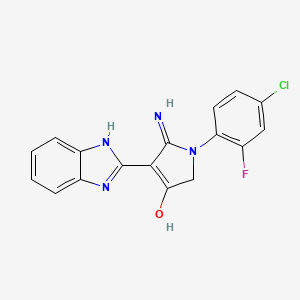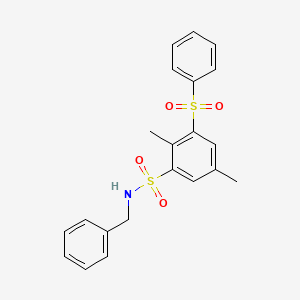
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide
Vue d'ensemble
Description
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide, also known as BBMBS, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. BBMBS has been found to possess unique pharmacological properties that make it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide involves its ability to bind to specific proteins in the body. 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been found to bind to a protein called tubulin, which is involved in cell division. By binding to tubulin, 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide prevents the formation of microtubules, which are necessary for cell division. This results in the inhibition of cell growth and proliferation. 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation.
Biochemical and Physiological Effects:
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. In cancer research, 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been found to reduce the production of inflammatory cytokines and prostaglandins. In neurodegenerative disease research, 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been found to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has several advantages as a research tool. It is a relatively small molecule that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide in lab experiments. It is a highly reactive compound that can be toxic to cells at high concentrations. It also has poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide. One area of interest is the development of new drugs based on the structure of 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide. Researchers are exploring ways to modify the structure of 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide to improve its pharmacological properties and reduce its toxicity. Another area of interest is the study of 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide in combination with other drugs. Researchers are investigating the potential synergistic effects of 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide with other drugs in the treatment of various diseases. Finally, researchers are exploring the use of 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide as a research tool in various fields such as cancer, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. Inflammation is a common feature of many diseases, and 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been shown to reduce inflammation by inhibiting the activity of certain enzymes. In neurodegenerative diseases, 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been found to protect neurons from damage and improve cognitive function.
Propriétés
IUPAC Name |
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFNO3S/c1-13-2-3-15(20(24)14-4-6-16(21)7-5-14)12-19(13)27(25,26)23-18-10-8-17(22)9-11-18/h2-12,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILUGHMTPIVGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-chlorophenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3729493.png)


![4-bromo-2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B3729514.png)

![2-[(3-chloro-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3729529.png)
![4-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B3729531.png)
![ethyl {[7-benzyl-3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3729542.png)

![4-({3-[(cyclohexylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B3729566.png)
![ethyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3729571.png)

![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729583.png)
